rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis
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Overview
Description
rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis is a synthetic organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a dihydroindenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis typically involves the following steps:
Trifluoromethylation: The addition of a trifluoromethyl group to the compound.
Reduction: The reduction of the indene ring to form the dihydroindenol structure.
Resolution: The separation of the racemic mixture into its enantiomers.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and trifluoromethylation reactions, followed by purification and resolution processes to obtain the desired enantiomeric form.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Further reduction to alkanes or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or halogenating agents are employed.
Major Products
The major products formed from these reactions include various brominated, trifluoromethylated, and hydroxylated derivatives, depending on the specific reaction conditions.
Scientific Research Applications
rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis involves its interaction with specific molecular targets and pathways. The bromine and trifluoromethyl groups contribute to its reactivity and binding affinity with various enzymes and receptors, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(trifluoromethyl)cyclohexane-1-carboxylic acid
- rac-(1R,2R)-2-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
Uniqueness
rac-(1R,2R)-5-bromo-2-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol, cis is unique due to its specific combination of bromine and trifluoromethyl groups, which impart distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2694057-23-1 |
---|---|
Molecular Formula |
C10H8BrF3O |
Molecular Weight |
281.1 |
Purity |
95 |
Origin of Product |
United States |
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